molecular formula C10H13Cl2NO B1424895 5-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride CAS No. 1251925-38-8

5-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No.: B1424895
CAS No.: 1251925-38-8
M. Wt: 234.12 g/mol
InChI Key: JUSXLWXQGMKGCO-UHFFFAOYSA-N
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Description

5-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound belonging to the class of tetrahydroquinolines. It is characterized by the presence of a chloro group at the 5th position and a methoxy group at the 8th position on the tetrahydroquinoline ring structure. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride typically involves multiple steps, starting with the formation of the tetrahydroquinoline core. One common method is the Pictet-Spengler reaction, which involves the condensation of tryptamine derivatives with aldehydes or ketones in the presence of an acid catalyst. The resulting intermediate is then subjected to chlorination and methoxylation reactions to introduce the desired substituents.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of reagents, solvents, and reaction conditions is optimized to achieve high yields and purity. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

5-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride has several scientific research applications across various fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor ligands.

  • Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

5-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride is unique due to its specific structural features. Similar compounds include other tetrahydroquinolines and their derivatives, such as 1,2,3,4-tetrahydroisoquinoline and 8-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride. These compounds share the tetrahydroquinoline core but differ in the position and type of substituents.

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Properties

IUPAC Name

5-chloro-8-methoxy-1,2,3,4-tetrahydroquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO.ClH/c1-13-9-5-4-8(11)7-3-2-6-12-10(7)9;/h4-5,12H,2-3,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSXLWXQGMKGCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)CCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride
Reactant of Route 2
5-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride
Reactant of Route 3
5-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride
Reactant of Route 4
5-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride
Reactant of Route 5
5-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride
Reactant of Route 6
5-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride

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